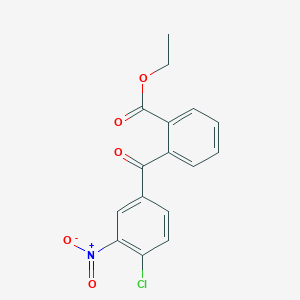

Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate

Description

Substituted benzoyl benzoate (B1203000) structures represent a significant class of molecules within modern organic chemistry. These compounds are characterized by a central ester linkage flanked by two phenyl rings, at least one of which is a benzoyl group, with various substituents attached to one or both aromatic systems. The nature and position of these substituents critically influence the molecule's chemical reactivity, physical properties, and potential applications, making them a fertile ground for academic and industrial research.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO5/c1-2-23-16(20)12-6-4-3-5-11(12)15(19)10-7-8-13(17)14(9-10)18(21)22/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIHLTDQQZLRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352825 | |

| Record name | ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140861-42-3 | |

| Record name | ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Intrinsic Reactivity and Mechanistic Investigations of Ethyl 2 4 Chloro 3 Nitrobenzoyl Benzoate and Analogs

Reactivity of the Ester Linkages within the Benzoyl Benzoate (B1203000) Core

The benzoyl benzoate core of the title compound contains two distinct ester functional groups: an ethyl ester and an aromatic ester implicitly formed by the benzoyl substituent on the benzoate ring. Both are susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Hydrolysis Kinetics and pH-Rate Profiles of Benzoate Esters

The hydrolysis of benzoate esters, such as the ethyl ester moiety in the target molecule, is a well-studied process that can be catalyzed by both acid and base. researchgate.net The reaction typically proceeds via a nucleophilic acyl substitution pathway. Under alkaline conditions, the mechanism is generally the bimolecular acyl-oxygen cleavage (BAC2), which involves the rate-determining addition of a hydroxide (B78521) ion to the carbonyl carbon to form a tetrahedral intermediate. quora.comnih.gov This is followed by the rapid elimination of the alkoxide leaving group. quora.com

The rate of hydrolysis is highly dependent on the pH of the solution. A typical pH-rate profile for ester hydrolysis shows a U-shaped curve, with significant rate increases at both low and high pH, and a slower, often pH-independent, rate in the neutral region. iitd.ac.innih.gov The electron-withdrawing nature of the chloro and nitro substituents on the benzoyl ring is expected to increase the electrophilicity of the ester's carbonyl carbon, thereby accelerating the rate of nucleophilic attack by hydroxide and increasing the hydrolysis rate constant compared to unsubstituted ethyl benzoate. nih.gov

Interactive Table: Representative Data on Benzoate Ester Hydrolysis Below is a table compiling representative kinetic data for the hydrolysis of various substituted benzoate esters, illustrating the influence of substituents and pH on the reaction rate.

| Ester | Conditions | pH | Rate Constant (k) | Reference |

| Phenyl 2-aminobenzoate | 50 °C, H₂O | 4-8 | 2 x 10⁻³ s⁻¹ (pH-independent) | iitd.ac.in |

| Ethyl Benzoate | Amberlyst 39 catalyst | N/A | Varies with temp & reactant ratio | acs.orgresearchgate.net |

| Thiol-Acrylate Polymer | Phosphate Buffer | 7.4 | 0.074 days⁻¹ | nih.gov |

| Thiol-Acrylate Polymer | Phosphate Buffer | 8.0 | 0.28 days⁻¹ | nih.gov |

Transesterification Reactivity and Equilibrium Studies

Transesterification is another key reaction of the ester linkages, wherein the alkoxy group of the ester is exchanged with that of another alcohol. This equilibrium-controlled process is typically catalyzed by an acid or a base, or by specific enzymes like lipases. unife.itresearchgate.net For Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate, both the ethyl ester and the internal benzoyl ester linkage can potentially undergo transesterification in the presence of an alcohol and a suitable catalyst.

The industrial synthesis of benzyl (B1604629) benzoate, an analog, is often achieved through the transesterification of methyl benzoate with benzyl alcohol. atamanchemicals.comatamankimya.com The position of the equilibrium is dictated by the relative concentrations of the reactants and products, and in some cases, the removal of a volatile product (like methanol (B129727) in the case of methyl benzoate) can be used to drive the reaction to completion.

Interactive Table: Examples of Benzoate Transesterification This table provides examples of transesterification reactions involving benzoate esters, highlighting the conditions and outcomes.

| Reactants | Catalyst | Conditions | Product | Conversion/Yield | Reference |

| Methyl Benzoate + Benzyl Alcohol | Lipozyme 435 | 73 °C, 1:6 molar ratio | Benzyl Benzoate | >90% in 24h | unife.it |

| Methyl Benzoate + Benzyl Alcohol | Base | Industrial Process | Benzyl Benzoate | N/A | atamanchemicals.comatamankimya.com |

| Benzaldehyde (B42025) (self-reaction) | Sodium Benzyloxide | Tishchenko Reaction | Benzyl Benzoate | N/A | atamanchemicals.com |

Chemical Transformations of the Aromatic Nitro Group

The nitro group is a versatile functional group that strongly influences the reactivity of the aromatic ring and can be transformed into a variety of other functionalities, most notably through reduction or by acting as a leaving group in cross-coupling reactions.

Reductive Transformations of Nitroarenes

The reduction of aromatic nitro compounds is a fundamental transformation that can yield a range of products depending on the reducing agent and reaction conditions. sci-hub.st The process involves a six-electron reduction to form the corresponding amine, proceeding through nitroso and hydroxylamine (B1172632) intermediates. nih.gov

Common methods for nitroarene reduction include:

Catalytic Hydrogenation: Using catalysts like Pd, Pt, or Ni with H₂ gas. This method is highly efficient but may also reduce other functional groups if not controlled. sci-hub.st

Metal/Acid Reduction: Classic methods using metals like Sn, Fe, or Zn in acidic media.

Hydride Transfer: Reagents like sodium borohydride (B1222165) (NaBH₄) can be used, often with a catalyst, to achieve reduction. nih.gov

Electrochemical Reduction: This method allows for controlled, stepwise reduction by managing the applied potential. acs.org

The presence of electron-withdrawing groups, such as the chloro and benzoyl groups in the title compound, generally makes the nitro group easier to reduce. nih.govacs.org This increased reactivity can be an advantage, but chemoselectivity becomes a critical consideration to avoid unwanted reactions at the ester or halogen sites. sci-hub.st

Interactive Table: Reduction of Substituted Nitroarenes The following table summarizes the reduction of various nitroarenes using different reagents and the resulting products.

| Substrate | Reagent/Catalyst | Product | Yield | Reference |

| Ethyl 4-nitrobenzoate | Indium/Ammonium (B1175870) Chloride | Ethyl 4-aminobenzoate | 90% | orgsyn.org |

| Various Nitroarenes | Ag/TiO₂ with NaBH₄ | Substituted Anilines | >90% | nih.gov |

| Various Nitroarenes | Ag/TiO₂ with NH₃BH₃ | N-Aryl Hydroxylamines | Moderate to High | nih.gov |

| 27 Nitroarene Derivatives | Sm/SmCl₃ (Electrochemical) | Substituted Anilines | 87-99% | acs.org |

Cross-Coupling Reactions Involving Nitroaromatic Compounds

While haloarenes have traditionally been the electrophiles of choice in cross-coupling reactions, recent advances have enabled the use of nitroarenes, where the nitro group itself is replaced. nih.gov This is synthetically attractive as nitroarenes are readily available via nitration. acs.org Reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations can be performed by activating the C-NO₂ bond towards oxidative addition to a low-valent transition metal catalyst, typically palladium. acs.orgccspublishing.org.cn

The development of specialized catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands (e.g., BrettPhos) or N-heterocyclic carbenes (NHCs), has been crucial for overcoming the high energy barrier associated with Ar-NO₂ bond cleavage. acs.orgnih.gov These methods allow for the formation of C-C, C-N, and C-O bonds, transforming the nitroarene into a versatile synthetic building block. acs.orgccspublishing.org.cn

Interactive Table: Examples of Denitrative Cross-Coupling Reactions This table showcases various cross-coupling reactions where a nitro group serves as the leaving group.

| Nitroarene | Coupling Partner | Catalyst System | Product Type | Reference |

| General Ar-NO₂ | Arylboronic Acids | Palladium/BrettPhos | Biaryl | nih.govacs.org |

| General Ar-NO₂ | Amines | Palladium-based | Arylamine | acs.org |

| General Ar-NO₂ | Phenols | Palladacycle | Diaryl Ether | ccspublishing.org.cn |

| Nitroarenes | Aryl Halides (Reductive) | Pd/NHC | Diarylamine | nih.gov |

Reactivity of the Aromatic Halogen Substituent

The chlorine atom on the nitro-substituted ring is a potential site for nucleophilic aromatic substitution (SNAr). Unlike SN1 and SN2 reactions, the SNAr mechanism does not proceed via backside attack or carbocation formation, which are unfavorable for aryl halides. libretexts.org Instead, it involves a two-step addition-elimination pathway. youtube.com

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comwikipedia.org The reaction is strongly facilitated by the presence of powerful electron-withdrawing groups positioned ortho or para to the leaving group, as they can delocalize the negative charge of the intermediate. libretexts.orgmasterorganicchemistry.com

In this compound, the nitro group is meta to the chlorine atom and thus cannot directly stabilize the Meisenheimer complex through resonance. However, the powerful electron-withdrawing benzoyl group is in the para position relative to the chlorine. This substituent is expected to strongly activate the chlorine atom towards SNAr by stabilizing the negative charge of the intermediate through resonance, making this position susceptible to substitution by strong nucleophiles.

Interactive Table: Relative Reactivity in Nucleophilic Aromatic Substitution (SNAr) The table below illustrates the effect of substituent positioning on the feasibility of SNAr reactions.

| Substrate | Activating Group Position | Reactivity towards Nucleophiles | Reason | Reference |

| p-Chloronitrobenzene | para-NO₂ | Reactive | Resonance stabilization of intermediate | libretexts.org |

| o-Chloronitrobenzene | ortho-NO₂ | Reactive | Resonance stabilization of intermediate | libretexts.org |

| m-Chloronitrobenzene | meta-NO₂ | Inert | No direct resonance stabilization | libretexts.org |

| 2,4-Dinitrochlorobenzene | ortho-NO₂, para-NO₂ | Very Reactive | Enhanced resonance stabilization | wikipedia.org |

Influence of Electronic and Steric Factors on Halogen Reactivity

The reactivity of the chlorine atom in this compound is significantly governed by the electronic and steric environment imposed by the substituents on the aromatic ring. The presence of a nitro group (-NO₂) ortho to the chlorine atom and a benzoyl group para to it creates a highly electron-deficient system, which profoundly influences the halogen's susceptibility to nucleophilic attack.

Electronic Factors: The nitro group is a powerful electron-withdrawing group through both resonance and inductive effects. This withdrawal of electron density from the benzene (B151609) ring is most pronounced at the ortho and para positions. In this molecule, the nitro group at position 3 and the benzoyl group at position 4 activate the chlorine atom at position 4 towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of these substituents stabilizes the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the course of an SNAr reaction. This stabilization lowers the activation energy of the reaction, thereby increasing the reactivity of the C-Cl bond. The strength of this activation generally increases with the electron-withdrawing ability of the substituent. nih.gov The general trend for halogen bond strength and, by extension, the positive character of the region on the halogen atom (the σ-hole), increases with the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing power of the group it is attached to. nih.govnih.gov

Steric Factors: While electronic effects activate the chlorine atom, steric factors can modulate its accessibility to incoming nucleophiles. The ethyl benzoate group is located ortho to the benzoyl group but meta to the chlorine, and the nitro group is ortho to the chlorine. The bulk of the ortho nitro group can cause steric hindrance, potentially impeding the approach of a nucleophile. However, in many cases of SNAr, the electronic activation provided by an ortho nitro group far outweighs its steric hindrance. In some instances, steric effects can be less influential than "electric hindrance," a concept describing the Coulombic repulsion between an incoming electrophile (or nucleophile) and a charged center within the molecule, which can dictate regiochemistry more strongly than simple steric bulk. researchgate.net The reactivity of halogens generally decreases down the group in many reaction types due to factors like atomic radius and electronegativity. savemyexams.com Fluorine, for instance, has the highest electronegativity and does not exhibit positive oxidation states, unlike other halogens. britannica.com

The interplay of these factors is summarized in the table below.

| Factor | Influence on Halogen Reactivity | Specific Effect in this compound |

|---|---|---|

| Electronic (Nitro Group) | Strongly activating via resonance and induction. | Stabilizes the Meisenheimer complex, lowering the activation energy for nucleophilic substitution. |

| Electronic (Benzoyl Group) | Moderately activating via resonance and induction. | Contributes to the overall electron deficiency of the aromatic ring, enhancing reactivity. |

| Steric (Ortho Nitro Group) | Potentially hindering. | May slightly impede the trajectory of large nucleophiles, but this effect is often overcome by strong electronic activation. |

Intramolecular Interactions and Rearrangements in Substituted Benzoate Derivatives

Substituted benzoate derivatives, particularly those with ortho-substituents, are prone to a variety of intramolecular interactions and rearrangements, often triggered by specific reaction conditions such as gas-phase dissociation or catalysis. These reactions provide insight into the intrinsic chemistry of these molecules, free from solvent effects.

The study of gas-phase reactions of benzoate derivatives offers a unique window into the intrinsic reactivity of highly reactive intermediates like carbanions. mpg.deacs.org Using techniques such as collision-induced dissociation (CID) in a mass spectrometer, deprotonated benzoate derivatives can be induced to lose carbon dioxide (decarboxylate), generating nascent carbanions. mpg.deresearchgate.net

Research on analogs like 2-benzoylbenzoate (2BBA) and 2-formylbenzoate (B1231588) (2FBA) has been particularly illuminating. mpg.deacs.orgresearchgate.net When these anions are decarboxylated in the gas phase, they form highly reactive phenide carbanion intermediates. mpg.deresearchgate.net These intermediates are then cooled in a cryogenic ion trap and analyzed using infrared photodissociation (IRPD) spectroscopy to determine their structure. acs.orgresearchgate.net

In the case of 2-formylbenzoate, the resulting carbanion exists in two isomeric forms. researchgate.net However, the carbanion generated from 2-benzoylbenzoate could not be isolated. mpg.deacs.org Instead, it was observed to exclusively undergo a rapid, spontaneous ring-closing reaction. acs.orgresearchgate.net This indicates that the nascent phenide carbanion efficiently acts as a nucleophile, attacking the pendant phenyl group in an intramolecular fashion. mpg.deacs.org The fact that this cyclization occurs spontaneously suggests that the internal energy of the carbanion upon formation is significantly higher than the calculated energy barrier for the ring-closing reaction, which was determined to be 11.2 kcal/mol. mpg.de

| Precursor Ion | Decarboxylation Product | Observed Fate of Carbanion | Reference |

|---|---|---|---|

| 2-Formylbenzoate (2FBA) | 2-Formylphenide | Isolated in two isomeric forms. | mpg.deresearchgate.net |

| 2-Benzoylbenzoate (2BBA) | 2-Benzoylphenide | Not isolated; undergoes immediate intramolecular cyclization. | mpg.deacs.orgresearchgate.net |

The structure of this compound, with its ortho-benzoyl group, is conducive to intramolecular cyclization reactions, a common pathway for related substituted benzoates. As demonstrated in gas-phase studies of 2-benzoylbenzoate, the formation of a carbanion at the 2-position can lead to an immediate intramolecular nucleophilic attack on the carbonyl carbon of the benzoyl group, resulting in a ring-closed product. mpg.deacs.org

Beyond carbanion-mediated pathways, other methods can be employed to induce intramolecular cyclization in benzoate derivatives and related structures. Transition metal catalysis, for example, is a powerful tool for forming new rings. nsf.gov Rhodium(I) complexes, acting as Lewis acids, can activate alkyne groups, facilitating 6-endo-dig cyclizations to generate new aromatic systems. nsf.gov Similarly, solid acid catalysts have been used to effect the intramolecular cyclization of pyrrole (B145914) scaffolds to form benzo[a]carbazole frames at high temperatures. nih.govrsc.org These diverse strategies highlight that under the appropriate energetic or catalytic conditions, the proximal functional groups in substituted benzoates can readily participate in ring-forming reactions.

Stereochemical Effects and Stereodirecting Participation of Nitrobenzoyl Esters in Chemical Reactions

Nitrobenzoyl esters are frequently used as protecting groups in synthetic chemistry, particularly in the synthesis of complex molecules like carbohydrates. Beyond their role as protecting groups, these esters can actively participate in reactions to control stereochemical outcomes. nih.govnih.govresearchgate.net This phenomenon, known as neighboring group participation or stereodirecting participation, is critical in achieving high stereoselectivity. acs.orgacs.org

In glycosylation reactions, an ester group at a position adjacent to the reactive anomeric center (e.g., C2) can attack the incipient oxocarbenium ion intermediate. This forms a cyclic dioxacarbenium ion intermediate, which shields one face of the molecule. The glycosyl acceptor can then only attack from the opposite face, leading to a specific stereochemical product.

The electronic nature of the ester significantly influences its ability to participate. Electron-withdrawing groups on the benzoyl moiety, such as a nitro group, decrease the nucleophilicity of the ester's carbonyl oxygen. This reduced nucleophilicity makes it less likely to participate in forming the cyclic intermediate. nih.gov An early study on the methanolysis of arabinofuranosyl chlorides noted the reduced likelihood of participation by electron-deficient p-nitrobenzoates. nih.gov Consequently, reactions involving nitrobenzoyl-protected donors may proceed through alternative, less stereoselective mechanisms (e.g., SN1-like) or be more influenced by other factors like solvent or acceptor concentration. nih.govresearchgate.net

However, even esters at positions more remote from the reaction center (e.g., C4 or C6), known as distal group participation (DGP), can influence stereoselectivity. acs.org While the direct kinetic effect (anchimeric assistance) of this participation may be minor, it can still effectively direct the stereochemical outcome by forming transient bicyclic intermediates. acs.org The effectiveness of this distal participation can be a borderline phenomenon, often in competition with standard glycosylation mechanisms and sensitive to reaction concentration and stoichiometry. acs.org

| Ester Group Type | Electronic Character | Participating Ability | Effect on Stereoselectivity |

|---|---|---|---|

| Benzoyl | Neutral / Mildly Deactivated | Good | Strongly stereodirecting via dioxacarbenium ion intermediate. |

| p-Nitrobenzoyl | Electron-Deficient | Poor / Reduced | Less stereodirecting; reaction may proceed via non-participatory pathways. nih.gov |

Applications of Ethyl 2 4 Chloro 3 Nitrobenzoyl Benzoate As a Versatile Chemical Intermediate

Role as a Key Building Block in Multi-Step Organic Synthesis

The structural features of Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate provide multiple reaction sites, making it an ideal starting material for multi-step synthetic sequences. The presence of the nitro group and the chlorine atom on one of the aromatic rings activates the molecule for various transformations.

The reactivity of the functional groups can be selectively addressed to build molecular complexity in a stepwise manner. For instance, the nitro group can be readily reduced to an amino group, which can then participate in a wide array of subsequent reactions, including diazotization, acylation, and condensation reactions. This amino intermediate opens pathways to the synthesis of azo dyes, amides, and various heterocyclic compounds.

Simultaneously, the chlorine atom is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a diverse range of functional groups, such as alkoxy, amino, and cyano groups. The benzophenone (B1666685) carbonyl group can also be a site for reactions like reduction to a secondary alcohol or conversion to a thioketal. The ethyl ester provides a handle for hydrolysis to the corresponding carboxylic acid, which can then be converted to other functional groups or used in coupling reactions.

The strategic sequencing of these transformations allows for the synthesis of a wide variety of complex target molecules from this single precursor, highlighting its importance as a versatile building block.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reagent/Condition | Product Functional Group |

| Nitro (-NO₂) | Sn/HCl, H₂/Pd-C | Amino (-NH₂) |

| Chlorine (-Cl) | NaOR, RNH₂, NaCN | Alkoxy (-OR), Amino (-NHR), Cyano (-CN) |

| Carbonyl (C=O) | NaBH₄, H₂/Catalyst | Secondary Alcohol (-CH(OH)-) |

| Ethyl Ester (-COOEt) | NaOH, H₂O then H₃O⁺ | Carboxylic Acid (-COOH) |

Utilization in the Synthesis of Diverse Organic Scaffolds and Chemical Libraries

The ability to introduce multiple points of diversity from a single, readily accessible starting material makes this compound a valuable scaffold for the construction of chemical libraries. These libraries, containing a large number of structurally related but distinct compounds, are essential tools in drug discovery and materials science.

By systematically varying the nucleophiles used to displace the chlorine atom and the reagents employed to transform the reduced nitro group, a vast array of derivatives can be synthesized. This combinatorial approach allows for the rapid generation of a multitude of compounds for screening in biological assays or for the evaluation of their material properties.

The benzophenone moiety within this compound is a well-known photoinitiator. Upon exposure to ultraviolet (UV) light, the benzophenone group can be excited to a triplet state, which can then abstract a hydrogen atom from a polymer backbone, leading to the formation of a radical and subsequent cross-linking. This property makes benzophenone-containing compounds useful for the development of photocurable polymers and resins.

Derivatives of this compound, where the ester or other functional groups are modified to be polymerizable (e.g., by introduction of a vinyl or acrylate (B77674) group), can be incorporated into polymer chains. Subsequent UV irradiation can then be used to cross-link the polymer, forming a stable network. The presence of the chloro and nitro groups offers further opportunities for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The functional groups present in this compound and its derivatives serve as excellent precursors for the construction of a variety of heterocyclic rings.

For example, reduction of the nitro group to an amine, followed by intramolecular cyclization or condensation with a suitable bifunctional reagent, can lead to the formation of various nitrogen-containing heterocycles. The 2-aminobenzophenone (B122507) scaffold, obtained after reduction, is a key intermediate in the synthesis of acridones and quinolines. Furthermore, the 2-benzoylbenzoic acid structure, which can be obtained by hydrolysis of the ethyl ester, is a known precursor to anthraquinone (B42736) and its derivatives, which are important dyes and have shown biological activity. The presence of the chlorine atom provides an additional site for modification, enabling the synthesis of a diverse library of substituted heterocyclic compounds.

Table 2: Potential Heterocyclic Scaffolds from this compound Derivatives

| Intermediate | Reaction Type | Resulting Heterocycle |

| 2-Amino-4-chloro-5-nitrobenzophenone | Reductive Cyclization | Benzodiazepine derivative |

| 2-Amino-4-chloro-5-aminobenzophenone | Condensation with 1,2-dicarbonyl | Quinoxaline derivative |

| 2-(4-chloro-3-aminobenzoyl)benzoic acid | Intramolecular Condensation | Acridone derivative |

| 2-(4-chloro-3-nitrobenzoyl)benzoic acid | Cyclization (e.g., Friedel-Crafts) | Anthraquinone derivative |

Strategic Deployment in Synthetic Method Development and Optimization

The diverse reactivity of this compound also makes it a useful substrate for the development and optimization of new synthetic methodologies. The presence of multiple, electronically distinct functional groups allows researchers to test the selectivity and efficiency of new catalysts and reagents.

For example, a new palladium-catalyzed cross-coupling reaction could be tested for its ability to selectively react with the chlorine atom in the presence of the nitro and ester functionalities. Similarly, the development of chemoselective reducing agents could be evaluated by their ability to reduce the nitro group without affecting the benzophenone carbonyl or the ester.

By serving as a benchmark substrate, this compound can contribute to the advancement of synthetic organic chemistry by providing a platform for the validation of new and improved reaction protocols. The insights gained from such studies can then be applied to the synthesis of more complex and valuable molecules.

Future Research Trajectories and Unexplored Frontiers for Substituted Benzoyl Benzoates

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of substituted benzoyl benzoates, including Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate, traditionally relies on established methods such as Friedel-Crafts acylation or the esterification of the corresponding carboxylic acid, 2-(4-chloro-3-nitrobenzoyl)benzoic acid nih.gov. However, future research is poised to move beyond these conventional approaches towards more sophisticated and efficient strategies.

Further research could focus on catalyst development. While many syntheses of related esters rely on strong acids like sulfuric acid nih.gov, future methodologies may employ novel, highly selective catalysts that operate under milder conditions, minimizing side reactions and improving the atom economy of the process.

Table 1: Comparison of Potential Synthetic Methodologies for Substituted Benzoyl Benzoates

| Methodology | Key Reagents | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Classical Esterification | Carboxylic Acid, Alcohol, Strong Acid (e.g., H₂SO₄) | Well-established, readily available reagents nih.gov. | Improving yields, reducing reaction times. |

| Acyl Chloride Route | Acyl Chloride (e.g., 4-Chloro-3-nitrobenzoyl chloride), Alcohol Derivative | High reactivity, often good yields sigmaaldrich.com. | Milder reaction conditions, managing HCl byproduct. |

| Solid-Phase Synthesis | Polymer- or Silica-Bound Reagents | Ease of product isolation, recyclable reagents beilstein-journals.org. | Development of more robust and versatile solid supports. |

| Enzymatic Synthesis | Lipases, Acyl Donors | High selectivity, environmentally benign, mild conditions researchgate.net. | Broadening substrate scope, improving enzyme stability. |

Discovery of Unprecedented Reactivity Patterns and Chemical Transformations

The chemical structure of this compound contains several functional groups that suggest a rich and varied reactivity profile ripe for exploration. The ester, ketone, chloro, and nitro groups are all potential sites for chemical transformation.

Future investigations could explore the selective reduction of the nitro group, which would yield an amino functionality that is a key precursor for the synthesis of heterocycles and other complex molecules. The conditions for this reduction could be fine-tuned to avoid reacting with the ester or ketone functionalities. Similarly, the chloro group on the aromatic ring is a handle for nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of other functional groups to further elaborate the molecular structure smolecule.com.

The photochemical reactivity of benzoyl benzoates is another underexplored frontier. Studies on related compounds like benzyl (B1604629) benzoate (B1203000) have shown that they can undergo photochemical reactions to form various products, including radicals that lead to allergens like benzaldehyde (B42025) and benzoic acid researchgate.net. Investigating the photostability and transformation products of this compound under UV irradiation could reveal novel reaction pathways and potential applications in photochemistry.

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding synthetic efforts and accelerating discovery. For substituted benzoyl benzoates, advanced computational modeling represents a significant frontier for predictive chemical design.

Methods such as Density Functional Theory (DFT) can be employed to model the electronic structure of this compound. Such models can predict spectroscopic properties, conformational preferences, and the distribution of atomic charges, which in turn helps to forecast the most likely sites for electrophilic or nucleophilic attack science.gov. This predictive power can rationalize observed reactivity and guide the design of new experiments.

Furthermore, molecular docking simulations could be used to explore the potential biological activities of derivatives. By modeling how these molecules might interact with the binding sites of enzymes or receptors, researchers can design new structures with enhanced biological or pharmacological properties nih.gov. This in silico approach can prioritize the synthesis of the most promising candidates, saving significant time and resources in the lab scirp.orgresearchgate.net.

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly central to modern synthetic chemistry. Future research on this compound and related compounds will undoubtedly focus on developing more sustainable and environmentally friendly synthetic methods.

A key area of exploration is biocatalysis. The use of enzymes, such as lipases, to catalyze esterification and acylation reactions is a promising green alternative to traditional chemical methods researchgate.netmdpi.com. These enzymatic reactions often proceed under mild, solvent-free conditions with high selectivity, generating minimal waste researchgate.net. Developing robust enzymatic routes for the synthesis of substituted benzoyl benzoates could dramatically reduce the environmental footprint of their production.

Another sustainable approach involves the use of recyclable catalysts and solvent-free reaction conditions. For example, developing heterogeneous catalysts that can be easily recovered and reused for multiple reaction cycles would align with green chemistry principles mdpi.commdpi.com. Microwave-assisted synthesis is another technique that can accelerate reactions, improve yields, and reduce energy consumption compared to conventional heating methods mdpi.com. Combining these strategies offers a pathway to highly efficient and environmentally benign syntheses of substituted benzoyl benzoates.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 140861-42-3 | echemi.comsynquestlabs.com |

| Molecular Formula | C₁₆H₁₂ClNO₅ | echemi.comsynquestlabs.com |

| Molecular Weight | 333.72 g/mol | echemi.com |

| Exact Mass | 333.04040 u | echemi.com |

| XLogP3 | 4.2 | echemi.com |

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4-chloro-3-nitrobenzoyl)benzoate?

Methodological Answer: The synthesis typically involves esterification or condensation reactions. A common approach is the reaction of 4-chloro-3-nitrobenzoic acid (CAS 96-99-1) with ethyl benzoate derivatives under acidic or coupling conditions. Key intermediates include activated acylating agents (e.g., benzoyl chlorides) to facilitate the formation of the benzoyl-benzoate backbone. Researchers should monitor reaction progress via thin-layer chromatography (TLC) and optimize solvent systems (e.g., dichloromethane or DMF) to improve yields .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester linkage, nitro, and chloro substituents. The aromatic proton signals in the range of δ 7.5–8.5 ppm are diagnostic for the substituted benzene rings.

- IR Spectroscopy : Peaks near 1720 cm⁻¹ (C=O ester), 1530 cm⁻¹ (NO₂ asymmetric stretching), and 740 cm⁻¹ (C-Cl) validate functional groups.

- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL ) provides precise bond lengths and angles. For example, the nitro group exhibits typical O-N-O angles of ~125°, and the ester carbonyl bond length is ~1.21 Å .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Discrepancies between experimental and computational data (e.g., NMR chemical shifts or IR peaks) require cross-validation:

- Multi-Technique Validation : Combine X-ray crystallography (definitive for solid-state structure) with solution-state NMR and high-resolution mass spectrometry (HRMS).

- Computational Modeling : Use density functional theory (DFT) to predict NMR shifts or IR spectra and compare with experimental results. For instance, the nitro group’s electron-withdrawing effect can be modeled to predict its impact on adjacent proton environments .

Q. What experimental design challenges arise in synthesizing derivatives of this compound?

Methodological Answer:

- Reactivity Challenges : The electron-withdrawing nitro and chloro groups reduce the electrophilicity of the benzoyl moiety, complicating nucleophilic substitutions. Optimize catalysts (e.g., Pd-based catalysts for cross-couplings) or use microwave-assisted synthesis to enhance reaction rates.

- Regioselectivity : Competing reaction pathways (e.g., para vs. meta substitution) require controlled conditions. For example, steric effects from the ethyl ester group may direct reactions to specific positions on the aromatic ring .

Q. How do substituent electronic effects influence the compound’s reactivity in polymer applications?

Methodological Answer: Studies on similar esters (e.g., ethyl 4-(dimethylamino)benzoate) demonstrate that electron-withdrawing groups (e.g., -NO₂, -Cl) reduce the electron density of the aromatic ring, affecting polymerization kinetics. In resin systems, these groups can alter the degree of conversion (DC) and mechanical properties. For example, the nitro group may stabilize radical intermediates in photoinitiated polymerizations, but excessive electron withdrawal can slow propagation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.